Solubility Advantage Over Fmoc-Thr(Trt)-OH in SPPS Solvents
The solubility of a protected amino acid in SPPS solvents like DMF or NMP directly impacts coupling efficiency. Fmoc-Thr(tBu)-OH demonstrates markedly superior solubility compared to the trityl-protected analog Fmoc-Thr(Trt)-OH, enabling more efficient synthesis workflows [1].
| Evidence Dimension | Solubility in DMF/NMP |
|---|---|
| Target Compound Data | Soluble at concentrations >0.5 M |
| Comparator Or Baseline | Fmoc-Thr(Trt)-OH (CAS 197302-11-5) exhibits poor solubility at <0.2 M, often requiring sonication |
| Quantified Difference | At least a 2.5-fold increase in achievable concentration |
| Conditions | Standard polar aprotic solvents for SPPS (DMF, NMP) at ambient temperature |
Why This Matters
This difference allows for the use of smaller reaction volumes and faster, more complete coupling reactions, which is critical for both research-scale peptide synthesis and cost-effective industrial production.
- [1] Kuujia. (2025). Efficient Synthesis and Characterization of Fmoc-Thr(tBu)-OH: A Novel Building Block in Peptide Chemistry. View Source
